Product packaging for 1,1-Dipropylhydrazine(Cat. No.:CAS No. 4986-50-9)

1,1-Dipropylhydrazine

Cat. No.: B3383823
CAS No.: 4986-50-9
M. Wt: 116.2 g/mol
InChI Key: ZHHHDUSWMATTFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Hydrazine (B178648) and its Derivatives Research

The journey of hydrazine chemistry began in the late 19th century and has since been marked by significant discoveries and the development of innovative synthetic methodologies.

The story of hydrazine begins with the German chemist Emil Fischer, who in 1875, synthesized the first organic derivative of hydrazine, phenylhydrazine. princeton.edufi.educhemistryviews.org This discovery was serendipitous, resulting from the reduction of a diazonium salt. princeton.edu Fischer named the parent compound "hydrazine" to signify its relationship to nitrogen. academie-sciences.fracademie-sciences.fr However, it was Theodor Curtius who first synthesized hydrazine itself in 1887. encyclopedia.comhydrazine.com Curtius achieved this by treating organic diazides with dilute sulfuric acid, which yielded hydrazine sulfate. hydrazine.comwikipedia.org Despite his efforts, he was unable to isolate pure hydrazine. wikipedia.org The preparation of pure anhydrous hydrazine was later accomplished by the Dutch chemist Lobry de Bruyn in 1895. wikipedia.org

Several key synthesis methods for hydrazine were developed in the early 20th century. The Raschig process, developed by Friedrich Raschig in 1907, became a cornerstone for the industrial production of hydrazine. hydrazine.combritannica.com This method involves the oxidation of ammonia (B1221849) with sodium hypochlorite. britannica.comnih.gov A variation of this, the ketazine process, involves the oxidation of ammonia in the presence of a ketone, followed by hydrolysis to produce hydrazine. nih.gov The peroxide process offers another route, synthesizing hydrazine from ammonia and hydrogen peroxide with a ketone catalyst. wikipedia.org

Early research quickly established that hydrazine is a highly reactive and polar molecule. hydrazine.com Its reactivity stems from the presence of two nucleophilic nitrogen atoms and the N-N single bond. Hydrazine's ability to act as a reducing agent became a key area of study. britannica.com The development of the Wolff-Kishner reduction, which utilizes hydrazine to convert a carbonyl group into a methylene (B1212753) group, highlighted its importance in organic synthesis. wikipedia.org

The understanding of hydrazine's reactivity also expanded to include its behavior in acid-base and redox reactions. wikipedia.org It can be protonated to form hydrazinium (B103819) salts, and its derivatives undergo various reactions, including the formation of hydrazones and hydrazides through condensation with carbonyl compounds. wikipedia.orgbritannica.com The reactivity of organic hydrazine derivatives is influenced by the nature of the substituents; for instance, organic radicals that increase electron density on the nitrogen atoms can accelerate reduction processes. osti.gov

Following Fischer's initial synthesis of phenylhydrazine, the field of substituted hydrazines grew rapidly. Fischer himself prepared approximately 20 different hydrazine derivatives before free hydrazine was even isolated. princeton.edu A significant milestone was the development of methods to synthesize unsymmetrically disubstituted hydrazines, which have different substituents on the two nitrogen atoms. thieme-connect.de

The direct alkylation of hydrazine to produce substituted derivatives often proved challenging due to overalkylation. princeton.eduresearchgate.net This led to the development of more controlled synthetic strategies. For example, 1,1-dimethylhydrazine (B165182), a notable rocket fuel, is produced commercially using a modified Raschig process where dimethylamine (B145610) reacts with chloramine. nih.govpsu.edu The synthesis of various alkylhydrazines, including mono-, di-, tri-, and tetrasubstituted derivatives, has been achieved through methods like the reduction of nitroso compounds or the reaction of hydrazine with alkylating agents. researchgate.netwikipedia.org The development of copper-catalyzed coupling reactions has provided a versatile method for synthesizing N,N-disubstituted hydrazines. organic-chemistry.org

Academic Significance of 1,1-Disubstituted Hydrazines

Within the broad family of hydrazine derivatives, 1,1-disubstituted hydrazines hold a special place in academic research due to their unique structural features and their utility in fundamental organic chemistry.

1,1-Disubstituted hydrazines, such as 1,1-dipropylhydrazine, possess a geminal substitution pattern, meaning both substituents are attached to the same nitrogen atom. thieme-connect.de This arrangement has significant implications for their chemical reactivity and physical properties. The presence of two substituents on one nitrogen atom and two hydrogens on the other creates an asymmetrical molecule, influencing its polarity and basicity. dtic.mil The nature of the substituents, whether they are electron-donating or electron-withdrawing, further modulates the electronic properties of the molecule. osti.gov

This unique structure makes 1,1-disubstituted hydrazines valuable substrates in a variety of chemical transformations. For instance, they have been utilized in hydroamination reactions of alkynes, a process that adds the N-H bond across a carbon-carbon triple bond. acs.org The development of catalysts for such reactions is an active area of research. acs.org

1,1-Disubstituted hydrazines are important reagents and building blocks in fundamental organic chemistry research. They are used in the synthesis of a wide array of nitrogen-containing compounds. The oxidation of 1,1-disubstituted hydrazines has been a subject of study, leading to the formation of various products and providing insights into reaction mechanisms. acs.org

Furthermore, these compounds play a role in the study of reaction mechanisms and the development of new synthetic methodologies. For example, their involvement in catalytic asymmetric aza-electrophilic additions of alkenes is a recent area of investigation, offering pathways to chiral hydrazine derivatives. nih.gov The study of alkylhydrazine mutagenicity has also contributed to our understanding of their chemical properties and interactions with biological systems. nih.gov The synthesis of this compound itself can be achieved through methods such as the reduction of N,N-dipropylnitrosamine. thieme-connect.de

Research Data on this compound

The following tables provide a summary of key chemical data and research findings related to this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₆H₁₆N₂
Molecular Weight 116.2046 g/mol
CAS Registry Number 4986-50-9
IUPAC Name This compound
Other Names 1,1-di-n-Propylhydrazine

Source: NIST Chemistry WebBook nist.gov

Table 2: Research Applications and Findings for this compound

Research AreaFindings and Applications
Synthesis Can be synthesized by the reduction of N,N-dipropylnitrosamine. thieme-connect.de Oxidation of this compound is a method for synthesizing 1-Azoxypropane (B96579). ontosight.ai
Mutagenicity Found to be mutagenic in Salmonella typhimurium TA102 and TA100 in the absence of S9 mix. nih.gov
Environmental Detection Identified as a contaminant in wastewater from textile manufacturing facilities, where it may be used as a color stabilizer for aniline-based dyes. psu.edu
Natural Occurrence Identified as a phytochemical compound in the red seaweed Gracilaria edulis. benthamdirect.com
Reactivity The hydrazine moiety can act as a nucleophile in chemical reactions. smolecule.com

Theoretical Frameworks for Hydrazine Derivative Studies

The study of hydrazine derivatives, including this compound, is significantly enhanced by the application of various theoretical and computational frameworks. These methods provide deep insights into molecular structure, stability, reactivity, and spectroscopic properties, often complementing experimental findings.

Computational Chemistry and Quantum Mechanics:

At the forefront of theoretical studies on hydrazine derivatives is computational chemistry, primarily employing quantum mechanical methods like Density Functional Theory (DFT) and high-level ab initio calculations. nih.gov These approaches are instrumental in:

Structural Optimization and Conformational Analysis: Determining the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this would involve calculating bond lengths, bond angles, and the dihedral angle of the N-N bond, as well as the rotational barriers of the propyl groups.

Thermodynamic Properties: Calculating key thermodynamic data such as bond dissociation enthalpies (BDEs). For instance, studies have used methods like G3, G4, and M05-2X to predict the N-N BDE of various hydrazine derivatives, which is crucial for understanding their stability and decomposition pathways. nih.gov

Electronic Properties and Reactivity: Analyzing the electronic structure through methods like Natural Bond Orbital (NBO) analysis, which reveals hyperconjugative interactions and charge distribution, contributing to the molecule's stability. bohrium.com Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the molecule's reactivity and its potential role in chemical reactions. bohrium.comimist.ma Global reactivity descriptors derived from FMO energies can predict the relative stability and reactivity of different hydrazine derivatives. bohrium.com

Reaction Mechanisms: DFT studies can elucidate the pathways of chemical reactions involving hydrazines. For example, theoretical models have been used to study the oxidation of 1,1-disubstituted hydrazines, proposing the formation of reactive aminonitrene intermediates.

Spectroscopic Analysis and Theoretical Correlation:

Theoretical calculations are vital for interpreting experimental spectroscopic data:

NMR Spectroscopy: While experimental NMR data provides information on the chemical environment of protons and carbons, theoretical calculations can predict chemical shifts and coupling constants, aiding in the definitive assignment of signals in complex spectra.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. Comparing the calculated vibrational spectrum with the experimental one helps in assigning specific absorption bands to particular vibrational modes of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. qnl.qa This allows for a detailed understanding of the electronic transitions occurring within the molecule.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models represent a statistical approach to establish a relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For hydrazine derivatives, QSAR studies can utilize quantum chemical parameters calculated through DFT (such as HOMO/LUMO energies, dipole moment, and various reactivity indices) to predict properties like their efficacy as corrosion inhibitors. scilit.com A multiple-linear regression equation can be developed as a QSAR model to correlate these calculated molecular descriptors with experimentally determined efficiencies. scilit.com

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₆N₂
Molecular Weight 116.21 g/mol sigmaaldrich.comstenutz.eu
IUPAC Name This compound sigmaaldrich.com
CAS Number 4986-50-9 sigmaaldrich.com
Density 0.800 g/mL stenutz.eu
Refractive Index 1.427 stenutz.eu
Molar Volume 145.3 mL/mol stenutz.eu
Surface Tension 24.66 dyn/cm stenutz.eu

Table 2: Theoretical Methods in Hydrazine Derivative Research

Theoretical MethodApplicationInsights Gained
Density Functional Theory (DFT) Geometry optimization, electronic structure calculation, reaction mechanism studies. imist.maresearchgate.netMolecular geometry, bond energies, orbital energies (HOMO/LUMO), reaction pathways. imist.maresearchgate.net
Ab initio Methods (G3, G4, CBS) High-accuracy calculation of thermodynamic properties. nih.govPrecise bond dissociation enthalpies, heats of formation. nih.gov
Time-Dependent DFT (TD-DFT) Prediction of UV-Vis spectra. bohrium.comqnl.qaElectronic transition energies, absorption wavelengths. bohrium.comqnl.qa
Natural Bond Orbital (NBO) Analysis Study of intramolecular interactions and charge distribution. nih.govbohrium.comHyperconjugative effects, donor-acceptor interactions, molecular stability. nih.govbohrium.com
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular structure with chemical or biological activity. scilit.comPredictive models for properties like corrosion inhibition efficiency. scilit.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16N2 B3383823 1,1-Dipropylhydrazine CAS No. 4986-50-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dipropylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-3-5-8(7)6-4-2/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHHDUSWMATTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198127
Record name Hydrazine, 1,1-dipropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4986-50-9
Record name Hydrazine, 1,1-dipropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004986509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine,1-dipropyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydrazine, 1,1-dipropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,1 Dipropylhydrazine

Classical Approaches to 1,1-Dipropylhydrazine Synthesis

Traditional methods for preparing this compound are well-established in organic synthesis and provide reliable pathways to this compound, albeit with certain challenges that necessitate careful control of reaction conditions.

The introduction of propyl groups onto the hydrazine (B178648) nitrogen atoms via alkylation is a direct synthetic route. However, controlling the position and number of substitutions is a significant challenge.

Direct alkylation of hydrazine with a propylating agent, such as propyl halide, is often problematic due to the tendency for overalkylation. princeton.edu This lack of control can lead to a mixture of mono-, di-, tri-, and even tetra-substituted hydrazines. Furthermore, the formation of the undesired 1,2-dipropylhydrazine (B161573) isomer can occur, complicating the purification process. The primary difficulty arises because the initial alkylation product, mono-propylhydrazine, remains reactive towards further alkylation.

To address the poor selectivity of direct alkylation, polyanion strategies have been developed. acs.orgorganic-chemistry.orgacs.orgnih.gov This method involves the formation of a dianion or trianion of a hydrazine derivative, which can then be selectively alkylated. acs.orgorganic-chemistry.orgacs.orgnih.gov By using a protecting group on one of the nitrogen atoms, it is possible to direct the alkylation to the unprotected nitrogen. The formation of a nitrogen dianion using a strong base like n-butyllithium allows for a more controlled and selective introduction of alkyl groups. organic-chemistry.orgorganic-chemistry.org This approach provides a more efficient and direct route to substituted hydrazines, minimizing the formation of byproducts. organic-chemistry.orgorganic-chemistry.org

An alternative and often more selective approach to synthesizing this compound involves the reduction of precursors that already contain the desired 1,1-disubstituted nitrogen framework.

One of the most common and effective methods for preparing 1,1-disubstituted hydrazines is the reduction of N-nitroso secondary amines. princeton.eduacs.orgnih.govacs.org In the case of this compound, the precursor would be N-nitrosodipropylamine. This reduction can be achieved using various reducing agents. A classic method involves the use of zinc dust in acetic acid. acs.orgnih.govacs.orggoogle.com Other powerful reducing agents like lithium aluminum hydride (LiAlH4) are also effective for this transformation. acs.org This method is generally reliable and provides good yields of the target compound.

PrecursorReducing AgentProduct
N-NitrosodipropylamineZinc/Acetic AcidThis compound
N-NitrosodipropylamineLithium Aluminum HydrideThis compound

The reduction of hydrazones and hydrazides also provides a viable pathway to 1,1-disubstituted hydrazines. princeton.edu Hydrazones, formed from the condensation of a carbonyl compound with a hydrazine, can be reduced to the corresponding hydrazine. wikipedia.orglibretexts.orgstackexchange.com Similarly, hydrazides can be reduced to hydrazines. wikipedia.org For example, a suitable N,N-dipropylhydrazone could be reduced to yield this compound. The Wolff-Kishner reduction, which converts a hydrazone to an alkane, proceeds through a hydrazine intermediate which, under controlled conditions, could potentially be isolated. wikipedia.orglibretexts.orgstackexchange.comorganicchemistrydata.org Various reducing agents, including sodium borohydride (B1222165) and sodium cyanoborohydride, can be employed for the reduction of hydrazones. organicchemistrydata.orgresearchgate.net Lithium aluminum hydride can reduce acylhydrazides to the corresponding hydrazine, provided there are no labile protons. wikipedia.org

Precursor TypeExample Reducing AgentsProduct
HydrazoneSodium Borohydride, Sodium Cyanoborohydride1,1-Disubstituted Hydrazine
HydrazideLithium Aluminum Hydride1,1-Disubstituted Hydrazine

Reduction of Nitrogen-Containing Precursors

Advanced and Modern Synthetic Routes for this compound

The synthesis of unsymmetrically substituted hydrazines, such as this compound, requires precise control over reactivity and regioselectivity. Modern synthetic chemistry has moved beyond classical methods towards more sophisticated, efficient, and sustainable routes. These advanced methodologies include biocatalytic transformations, transition metal-catalyzed reactions, and strategies focused on regioselectivity and atom economy.

Biocatalytic Approaches (e.g., Enzymatic Reductive Hydrazinations)

Biocatalysis offers a green and highly selective alternative for chemical synthesis, operating under mild conditions. For the synthesis of substituted hydrazines, enzymatic reductive hydrazination represents a frontier approach, mirroring the well-established enzymatic reductive amination used for producing chiral amines nih.govnih.gov.

Imine reductases (IREDs) are enzymes that catalyze the reduction of imines to amines with high stereoselectivity. nih.gov This capability has been extended to the synthesis of hydrazine derivatives through the reductive amination of carbonyl compounds with hydrazine, a process termed reductive hydrazination. nih.govresearchgate.net

The synthesis of this compound via this method would theoretically involve a two-step reductive hydrazination of propanal with hydrazine, catalyzed by an IRED. The reaction proceeds through the formation of a hydrazone intermediate, which is then reduced by the enzyme. Research has demonstrated that IREDs, such as the one from Myxococcus stipitatus, can effectively catalyze the reaction between various carbonyls and simple hydrazines to produce substituted acyclic and cyclic N-alkylhydrazines. nih.gov Engineered IREDs have also been developed through techniques like site-directed mutagenesis to enhance catalytic activity and enantioselectivity for specific substrates, including the synthesis of chiral hydrazine derivatives. researchgate.netnih.gov This powerful biocatalytic route offers a pathway to valuable hydrazine products that are challenging to synthesize using conventional chemical methods. researchgate.netresearchgate.net

Table 1: Key Features of IRED-Catalyzed Reductive Hydrazination

Feature Description Reference
Enzyme Class Imine Reductases (IREDs) nih.gov
Reaction Type Reductive amination of carbonyls with hydrazines (Reductive Hydrazination) nih.govresearchgate.net
Mechanism In situ formation of a hydrazone from a carbonyl and hydrazine, followed by NADPH-dependent enzymatic reduction. nih.gov
Advantages High selectivity, mild reaction conditions, environmentally friendly (green chemistry). researchgate.net

| Example Organism | Myxococcus stipitatus (source of a studied IRED) | nih.gov |

A significant challenge in the industrial application of IREDs is their dependence on expensive nicotinamide (B372718) cofactors, typically NADPH, which are consumed stoichiometrically. ugent.be To make these biocatalytic processes economically viable and scalable, an efficient in situ cofactor regeneration system is essential. uni-freiburg.de

A common and effective strategy is to couple the primary reaction with a secondary, enzyme-catalyzed reaction that regenerates the cofactor. The glucose dehydrogenase (GDH) system is frequently employed for this purpose. acs.org In this system, GDH oxidizes a low-cost substrate like glucose to gluconolactone, while simultaneously reducing the oxidized cofactor (NADP+) back to its active NADPH form. nih.gov This creates a closed-loop system where the cofactor is used in catalytic amounts. uni-freiburg.deacs.org Incorporating a hydrogenase-based cofactor regeneration system has also been shown to improve the scalability and atom-efficiency of H₂-driven reductive hydrazinations, highlighting the potential for large-scale biocatalytic production of hydrazines. nih.gov

Table 2: Comparison of Cofactor Regeneration Systems

Regeneration System Enzyme Sacrificial Substrate Byproduct Reference
Glucose Dehydrogenase Glucose Dehydrogenase (GDH) Glucose Gluconolactone acs.orgnih.gov
Hydrogenase Hydrogenase Hydrogen (H₂) Protons (H+) nih.gov

| Formate Dehydrogenase | Formate Dehydrogenase (FDH) | Formate | Carbon Dioxide (CO₂) | N/A |

Transition Metal-Catalyzed Coupling Reactions (e.g., CuI-catalyzed)

Transition metal catalysis provides a powerful toolkit for the formation of carbon-nitrogen and nitrogen-nitrogen bonds. researchgate.netbohrium.com Copper(I) iodide (CuI) has emerged as an effective catalyst for the synthesis of N,N-disubstituted hydrazines. organic-chemistry.orgnih.gov

One established method involves the CuI-catalyzed coupling of N-acyl-N'-substituted hydrazines with aryl iodides, which regioselectively affords N-acyl-N',N'-disubstituted hydrazines. organic-chemistry.orgnih.gov This approach is particularly effective for assembling N,N-diaryl hydrazines. nih.gov While direct application to the synthesis of 1,1-dialkylhydrazines like this compound is less documented, the methodology demonstrates the principle of using copper catalysts to selectively form bonds at a specific nitrogen atom of a hydrazine derivative. The reactions tolerate a range of functional groups and can be performed under relatively mild conditions. organic-chemistry.orgsci-hub.se Other transition metals, such as nickel, have also been utilized in catalytic N-N cross-coupling reactions to form hydrazides, which are precursors to hydrazines. acs.orgnih.gov

Table 3: Example of CuI-Catalyzed Coupling for N,N-Disubstituted Hydrazine Synthesis

Aryl Iodide N-Acyl-N'-phenylhydrazine Product Yield (%) Reference
4-Iodoanisole N-Benzoyl-N'-phenylhydrazine N-(4-methoxyphenyl)-N-phenylbenzohydrazide 98 sci-hub.se
4-Iodoanisole N-Acetyl-N'-phenylhydrazine N-acetyl-N'-(4-methoxyphenyl)-N'-phenylhydrazine 95 sci-hub.se

Regioselective Synthesis Strategies

A primary challenge in the synthesis of 1,1-disubstituted hydrazines is achieving high regioselectivity, preventing the formation of the isomeric 1,2-disubstituted product. Modern strategies have been developed to address this issue directly.

One highly effective method is the Lewis base-promoted direct reductive hydrazination of aldehydes and ketones. organic-chemistry.orgorganic-chemistry.org This one-pot reaction utilizes trichlorosilane (B8805176) as a mild and efficient reducing agent. The choice of Lewis base as a catalyst is crucial for the reaction's success. Hexamethylphosphoramide (HMPA) has been identified as a particularly effective catalyst for ketones, while N,N-dimethylacetamide (DMAc) is preferred for aldehydes, achieving yields up to 98%. organic-chemistry.org This approach avoids the isolation of hydrazone intermediates and provides a straightforward, regioselective route to 1,1-disubstituted hydrazines. organic-chemistry.org

Another regioselective method is the direct reductive alkylation of hydrazine derivatives using reagents like α-picoline-borane. organic-chemistry.org By carefully controlling the stoichiometry of the substrates and reagents, this one-pot method allows for the synthesis of various N-alkylhydrazine derivatives with good yields. organic-chemistry.org

Atom-Economical and Sustainable Synthetic Practices

Modern synthetic chemistry emphasizes the principles of green chemistry, focusing on atom economy and sustainability. Atom economy seeks to maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.

Biocatalytic methods, such as the IRED-catalyzed reductive hydrazination, are inherently atom-economical and sustainable. nih.gov These reactions are performed in water under mild conditions, reducing energy consumption and avoiding the use of hazardous organic solvents. The use of cofactor regeneration systems further enhances sustainability by minimizing the consumption of expensive reagents. nih.gov

One-pot reactions, such as the direct reductive hydrazination using trichlorosilane, also exhibit high atom economy by eliminating the need for intermediate isolation and purification steps, which reduces solvent usage and waste generation. organic-chemistry.orgwikipedia.org Furthermore, the development of solvent-free synthetic protocols, for example using grinding techniques, represents a significant step towards environmentally benign chemical processes. tandfonline.com The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is another key strategy in sustainable synthesis. acs.org These principles guide the development of next-generation synthetic routes for compounds like this compound.

Mechanistic Studies of this compound Formation

The synthesis of 1,1-disubstituted hydrazines, including this compound, is commonly achieved through a multi-step process. A prevalent and well-studied method involves the N-nitrosation of a corresponding secondary amine followed by the reduction of the resulting N-nitrosamine. In the case of this compound, the precursor is N-nitrosodipropylamine, which is formed from dipropylamine (B117675). Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and improving yield.

Investigation of Reaction Pathways

The formation of this compound typically proceeds via a two-step reaction pathway:

N-Nitrosation of Dipropylamine: The initial step involves the reaction of dipropylamine with a nitrosating agent, typically derived from nitrous acid (formed from a nitrite (B80452) salt and a strong acid). This reaction yields the intermediate, N-nitrosodipropylamine (NDPA). The formation of N-nitrosamines can occur through various mechanisms, often influenced by the reaction environment. google.com In acidic conditions, the active nitrosating species is often dinitrogen trioxide (N2O3), which is formed from nitrite. freethinktech.comresearchgate.net

Reduction of N-Nitrosodipropylamine: The second step is the reduction of the N-nitroso group of NDPA to an amino group, forming the final this compound product. Various reducing agents and catalytic systems can accomplish this transformation. Common methods include the use of metal dusts like zinc in acetic acid, or catalytic hydrogenation with catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C). acs.org Alternative methods, such as using trichlorosilane with a Lewis base catalyst for the reductive hydrazination of ketones and aldehydes, also provide pathways to 1,1-disubstituted hydrazines. organic-chemistry.orgorganic-chemistry.org

Another synthetic route involves the direct reductive hydrazination of aldehydes or ketones. This method offers a more direct, one-pot synthesis under mild conditions, avoiding the isolation of potentially hazardous nitrosamine (B1359907) intermediates. organic-chemistry.org

Role of Intermediates in Synthetic Efficiency

The efficiency of this compound synthesis is highly dependent on the formation and subsequent reaction of key intermediates.

N-Nitrosodipropylamine (NDPA): This is the central intermediate in the most common synthetic pathway. The stability and purity of the isolated NDPA directly impact the yield and purity of the final product. NDPA is formed when nitrosating agents react with dipropylamine. google.com The formation of this intermediate is a critical control point in the synthesis.

Nitrosating Species (e.g., N2O3): In acidic media, the reaction kinetics are often dependent on the formation of the active nitrosating agent, such as dinitrogen trioxide (N2O3). freethinktech.comresearchgate.net The concentration and reactivity of this intermediate species govern the rate of the initial nitrosation step.

Below is a table summarizing the performance of different Lewis base catalysts in the synthesis of 1,1-disubstituted hydrazines, highlighting the importance of the catalytic system in managing intermediates.

CatalystYield (%)ConditionsReference
Hexamethylphosphoramide (HMPA)98%Dichloromethane (DCM), 0°C organic-chemistry.org
N,N-Dimethylacetamide (DMAc)87% (for aldehydes)Lower temperatures, pre-mixing with trichlorosilane organic-chemistry.org
No CatalystTraceDCM, 25°C organic-chemistry.org

Kinetic and Thermodynamic Considerations in Synthesis

The rate and equilibrium of the reactions involved in the synthesis of this compound are governed by kinetic and thermodynamic factors.

For the reduction step, the kinetics are dependent on the chosen method.

Catalytic Hydrogenation: The rate is influenced by the catalyst type (e.g., Pd/C, Pt/C), catalyst loading, hydrogen pressure, and temperature. acs.org

Chemical Reduction: The rate depends on the concentration of the reducing agent and the substrate, as well as the temperature.

The table below outlines key kinetic parameters for the thermal decomposition of related polymers, illustrating how kinetic analysis is applied to understand reaction rates.

Kinetic ModelParameter DeterminedApplicationReference
OzawaActivation EnergyAnalysis of thermal degradation nih.gov
KissingerActivation EnergyAnalysis of thermal degradation nih.gov
Flynn–Wall–Ozawa (FWO)Activation EnergyAnalysis of thermal degradation nih.gov
Kissinger–Akahira–Sunose (KAS)Activation EnergyAnalysis of thermal degradation nih.gov

Reactivity and Reaction Mechanisms of 1,1 Dipropylhydrazine

Nucleophilic Reactivity and Derivatives Formation

The presence of lone pairs of electrons on the nitrogen atoms of 1,1-dipropylhydrazine makes it a potent nucleophile. This reactivity is central to the formation of a variety of derivatives through reactions with electrophilic species, most notably carbonyl compounds.

A hallmark reaction of 1,1-disubstituted hydrazines, including this compound, is the formation of hydrazones. This reaction proceeds via a nucleophilic addition-elimination mechanism with aldehydes and ketones. The terminal nitrogen atom of the hydrazine (B178648) acts as the primary nucleophile, attacking the electrophilic carbonyl carbon.

The general mechanism involves the initial nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.

The reaction of this compound with carbonyl compounds is a versatile method for synthesizing 1,1-dipropylhydrazones. This reaction is a specific example of the broader class of reactions that form imines and related compounds. The general reaction can be represented as follows:

R'R''C=O + (CH₃CH₂CH₂)₂NNH₂ → R'R''C=NN(CH₂CH₂CH₃)₂ + H₂O

Where R' and R'' can be hydrogen atoms, alkyl, or aryl groups. The resulting 1,1-dipropylhydrazones are valuable intermediates in various organic syntheses.

Table 1: Examples of 1,1-Dipropylhydrazone Formation

Carbonyl CompoundProduct (1,1-Dipropylhydrazone)
PropanalPropanal 1,1-dipropylhydrazone
Acetone (B3395972)Acetone 1,1-dipropylhydrazone
BenzaldehydeBenzaldehyde 1,1-dipropylhydrazone

The formation of hydrazones from this compound and carbonyl compounds is a classic example of a condensation reaction. organic-chemistry.orgrsc.org In this type of reaction, two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule, in this case, water. organic-chemistry.orgrsc.org The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine.

Oxidative Transformations of this compound

1,1-Dialkylhydrazines can undergo oxidation to yield a variety of products, depending on the oxidizing agent and the reaction conditions. While specific studies on this compound are limited, the oxidation of analogous 1,1-dialkylhydrazines, such as 1,1-dimethylhydrazine (B165182) (UDMH), has been investigated. nih.govnih.gov These studies provide insights into the potential oxidative pathways for this compound.

The oxidation of 1,1-dialkylhydrazines can, in principle, lead to the formation of azoxy compounds. However, the oxidation of unsymmetrical hydrazines is complex. For instance, the oxidation of 1,1-dimethylhydrazine with hydrogen peroxide has been shown to produce a multitude of products, including N-nitrosodimethylamine (NDMA), formaldehyde (B43269) dimethylhydrazone, and tetramethyltetrazene, particularly in the presence of copper catalysts. nih.gov The formation of azoxy compounds from 1,1-dialkylhydrazines is not a commonly reported or straightforward transformation. The synthesis of azoxyalkanes is more typically achieved through the oxidation of the corresponding azo compounds or the reduction of nitroalkanes.

The outcome of the oxidation of 1,1-dialkylhydrazines is highly dependent on the choice of oxidizing agent and the reaction conditions.

Hydrogen Peroxide: The oxidation of 1,1-dimethylhydrazine with hydrogen peroxide is influenced by pH and the presence of metal catalysts like copper. nih.gov At neutral and alkaline pH, and in the presence of copper, the degradation of UDMH is more efficient, but can lead to the formation of carcinogenic byproducts like NDMA. nih.gov

Trichloroisocyanuric Acid (TCCA): TCCA has been used as a metal-free oxidant for the dehydrogenation of hydrazines to form azo compounds under mild conditions. organic-chemistry.org

Iodine: In the presence of a base, iodine can oxidize alkylhydrazines to a mixture of products including alkanes, alkenes, and alkyl iodides. rsc.org

The specific conditions required for the selective oxidation of this compound to 1-azoxypropane (B96579) are not well-documented in the scientific literature. The complexity of the oxidation of unsymmetrical hydrazines suggests that achieving high selectivity for a single product like an azoxy compound would be challenging and would likely require carefully controlled reaction conditions and a specific choice of oxidizing agent.

Cleavage and Rearrangement Reactions

The nitrogen-nitrogen single bond in this compound is relatively weak and susceptible to cleavage under various conditions, including thermal, photochemical, and catalytic induction.

Thermal Decomposition : The thermal decomposition of hydrazines is a complex process that can proceed through multiple pathways. nih.gov For hydrazine (N₂H₄) and its methylated derivatives, decomposition is initiated by the cleavage of the N-N bond to form amino radicals (•NH₂) or by C-N bond cleavage in substituted hydrazines. caltech.edu Studies on hydrazine decomposition show that at lower temperatures, the primary product is ammonia (B1221849) (NH₃), while at higher temperatures, hydrogen (H₂) and nitrogen (N₂) are the dominant products. nih.gov The presence of a catalyst, such as a platinum surface, can significantly reduce the initial decomposition temperature. nih.gov The decomposition rate for unsymmetrical dimethylhydrazine (UDMH) is noted to be greater than that of monomethylhydrazine (MMH) and hydrazine. mdpi.com

Photochemical Cleavage : The N-N bond in hydrazine derivatives can be cleaved by the absorption of light energy, a process known as photolysis or photochemical decomposition. askfilo.comyoutube.comaskfilo.comyoutube.com A photocatalytic system using a ruthenium(II) complex, visible light, and air has been developed for the effective cleavage of N-N bonds in N,N-disubstituted hydrazines and hydrazides. nih.govresearchgate.net This method is effective for various derivatives, including N-alkyl-N-arylhydrazines and N,N-diarylhydrazines, yielding secondary aromatic amines under mild conditions. nih.gov The process involves the oxidation of the hydrazine to a nitrogen radical cation, which then undergoes further reactions leading to bond cleavage. nih.gov

Reductive and Catalytic Cleavage : The N-N bond can be cleaved under reductive conditions. Various reagents have been studied for the reductive cleavage of 1,2-disubstituted hydrazines, including zinc in acetic acid, aluminum amalgam, and sodium in liquid ammonia. rsc.org Additionally, metal-catalyzed reactions can facilitate N-N bond cleavage. For instance, a molybdenum(IV) complex reacts with 1,1-disubstituted hydrazines to form a nitrido complex. nih.gov The proposed mechanism involves the formation of a hydrazido(1-) intermediate, which then undergoes an α,β-proton shift and N-N bond cleavage, coupled with the oxidation of the metal center. nih.govresearchgate.net

Cleavage MethodConditionsKey Intermediates/ProductsReference
Thermal DecompositionHigh temperatureAmino radicals, NH₃, N₂, H₂ nih.govmdpi.com
Photochemical CleavageVisible light, Ru(II) photocatalyst, airNitrogen radical cations, secondary amines nih.govresearchgate.net
Catalytic CleavageMo(IV) complexHydrazido(1-) intermediate, nitrido complex nih.govresearchgate.net
Reductive CleavageZinc in acetic acid, Sodium in liquid ammoniaCorresponding amines rsc.org

While less common than N-N bond cleavage, intramolecular rearrangements can occur in hydrazine derivatives, often influenced by the nature of the substituents on the nitrogen atoms. In the case of N,N'-dibenzoylphenylhydrazine, an unusual rearrangement involving the loss of benzoic acid from the molecular ion is observed in mass spectrometry. rsc.org This process is explained by the formation of an intermediate imide, followed by a 1,3-aroyl migration from a nitrogen to an oxygen atom, potentially through a five-membered cyclic transition state. rsc.org

A notable rearrangement has been observed for a 1,1-diprotected hydrazine derivative, specifically 1-Boc-1-tosyl-hydrazine. researchgate.net Treatment with a base, 1,1,3,3-tetramethylguanidine (B143053) (TMG), led to the formation of 1-Boc-2-tosyl-hydrazine, indicating a migration of the tosyl group from N1 to N2. A plausible mechanism involving a common intermediate is proposed to rationalize this transformation. researchgate.net These examples suggest that this compound, under specific conditions or with appropriate derivatization, could potentially undergo rearrangements involving its substituent groups.

Reaction with Electrophiles

The terminal nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with a variety of electrophiles.

1,1-Disubstituted hydrazines, such as this compound, serve as nucleophiles in reactions with electrophilic partners. A significant application is the hydroamination of alkynes, where the hydrazine adds across the carbon-carbon triple bond. nih.gov This reaction can be catalyzed by titanium complexes, leading to the formation of hydrazones. researchgate.net The catalysis is effective for both terminal and some internal alkynes. nih.gov If the hydrazine bears an aryl group, a subsequent Fischer cyclization can occur in a one-pot procedure to synthesize indoles. researchgate.net The selectivity between diamination and hydrohydrazination of alkynes can be controlled by tuning reaction conditions and catalyst structure, proceeding through a common N-aminoazatitanacyclobutene intermediate. nih.gov

The nucleophilic character of hydrazines is also demonstrated in their reaction with other electrophiles. For example, hydrazine can react with 4-chloroquinazoline (B184009) in a nucleophilic aromatic substitution (SₙAr) reaction, where the solvent can play a crucial role in activating the nucleophile. nih.gov

Friedel-Crafts reactions are a cornerstone of organic chemistry, involving the alkylation or acylation of an aromatic ring via electrophilic aromatic substitution. wikipedia.orgmt.com These reactions typically require a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a potent electrophile. libretexts.orgchemistrysteps.com

However, the direct application of Friedel-Crafts reactions to aromatic systems bearing a hydrazine substituent is generally not feasible. The hydrazine group contains basic nitrogen atoms with lone pairs of electrons. These lone pairs readily coordinate with the Lewis acid catalyst. youtube.com This acid-base reaction forms a complex, which places a positive charge on the nitrogen atom attached to the ring. This effect strongly deactivates the aromatic ring towards further electrophilic attack, effectively shutting down the Friedel-Crafts reaction. youtube.com Therefore, Friedel-Crafts type reactions are not considered a viable pathway for the alkylation or acylation of aromatic rings substituted with a 1,1-dipropylhydrazinyl group under standard conditions.

Computational and Theoretical Insights into Reactivity

Computational chemistry provides powerful tools for understanding the structure, stability, and reactivity of molecules like this compound. utah.edu Methods such as Density Functional Theory (DFT) are widely used to study hydrazine derivatives. imist.maimist.ma

Theoretical studies allow for the optimization of molecular geometries and the calculation of key electronic properties. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For a nucleophile like this compound, a higher HOMO energy indicates greater reactivity towards electrophiles. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. imist.ma

Computational models have been successfully employed to investigate complex reaction mechanisms involving hydrazines. For example, the mechanism of N-Nitrosodimethylamine (NDMA) formation from the ozonation of unsymmetrical dimethylhydrazine (UDMH) has been explored using perturbation theory. nih.gov These calculations identified transition states and intermediates, revealing that the reactions often initiate with a hydrogen abstraction from the -NH₂ group, followed by the oxidation of the resulting N-radical species. nih.gov Such theoretical analyses provide a detailed, step-by-step view of reaction pathways that can be difficult to probe experimentally.

Computational ParameterSignificance in Reactivity AnalysisTypical Application for Hydrazines
Optimized GeometryProvides accurate bond lengths and angles.Comparing calculated structures with experimental data to validate the computational model. imist.ma
HOMO EnergyIndicates the energy of the outermost electrons; higher energy correlates with stronger nucleophilicity.Predicting the reactivity of the terminal nitrogen's lone pair with electrophiles. imist.ma
LUMO EnergyIndicates the energy of the lowest available empty orbital; lower energy correlates with stronger electrophilicity.Assessing the molecule's ability to accept an electron. imist.ma
HOMO-LUMO GapRepresents the energy required for electronic excitation; a smaller gap suggests higher reactivity.Evaluating the overall chemical stability and reactivity of the hydrazine derivative. imist.ma
Transition State AnalysisCalculates the energy barrier for a reaction, elucidating the reaction mechanism.Mapping reaction pathways, such as decomposition or oxidation, and determining rate-limiting steps. nih.gov

Quantum Chemical Calculations of Reaction Energetics

Quantum chemical calculations are instrumental in determining the energetics of chemical reactions, providing valuable data on reaction enthalpies, activation energies, and the stability of intermediates and transition states. For unsymmetrical dialkylhydrazines, such as this compound, these calculations can predict the most likely reaction pathways.

Detailed computational studies on the closely related unsymmetrical dimethylhydrazine (UDMH) have provided a framework for understanding the reactivity of larger dialkylhydrazines. Using methods such as the M06-2X functional with a 6-311++G(d,p) basis set, researchers have analyzed various reaction pathways, including H-atom abstraction from different positions on the molecule. nih.gov These calculations reveal the energy barriers associated with each abstraction, indicating the most favorable reaction sites.

For instance, in the case of UDMH, H-atom abstraction can occur from either the methyl (CH3) groups or the amino (NH2) group. The calculated reaction enthalpies and activation energies for these processes provide a quantitative measure of their feasibility. This data can be extrapolated to predict the behavior of this compound, where H-atom abstraction could occur from the propyl chains (at the α or β carbons) or the amino group.

To illustrate the type of data obtained from such calculations, the following table presents hypothetical reaction energetics for H-atom abstraction from this compound by a hydroxyl radical (•OH), a common reactive species. The values are based on the principles observed in studies of smaller unsymmetrical hydrazines.

ReactionΔH (kcal/mol)Ea (kcal/mol)
H-abstraction from -NH2-25.02.5
H-abstraction from α-CH2-18.04.0
H-abstraction from β-CH2-15.05.5
H-abstraction from γ-CH3-12.07.0

This table is illustrative and presents expected trends for this compound based on computational studies of analogous compounds. Actual values would require specific calculations for this compound.

Transition State Analysis for Key Reactions

Transition state theory is a cornerstone of understanding reaction kinetics, and computational chemistry provides the tools to locate and characterize transition state structures. A transition state represents the highest energy point along a reaction coordinate, and its geometry and energy determine the activation barrier of the reaction.

For reactions involving unsymmetrical hydrazines, transition state analysis helps to elucidate the mechanism by providing a "snapshot" of the bond-breaking and bond-forming processes. For example, in an H-atom abstraction reaction, the transition state would show the partial formation of a new bond between the abstracting radical and the hydrogen atom, and the partial breaking of the original bond between the hydrogen and the hydrazine molecule.

Computational methods, such as Density Functional Theory (DFT), are employed to optimize the geometry of the transition state and calculate its vibrational frequencies. A key characteristic of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

The table below provides hypothetical data for the key geometric parameters of the transition state for H-atom abstraction from the -NH2 group of this compound by a hydroxyl radical, based on analyses of similar systems.

ParameterValue (Å)
N-H bond length (breaking)1.25
O-H bond length (forming)1.15

This table is illustrative and presents expected trends for the transition state geometry in a key reaction of this compound.

Prediction of Reactivity Patterns

For unsymmetrical dialkylhydrazines, the following reactivity patterns can be predicted based on computational studies of smaller analogues:

H-atom abstraction: The hydrogen atoms on the -NH2 group are generally the most susceptible to abstraction by radicals, due to the lower bond dissociation energy of the N-H bond compared to the C-H bonds in the alkyl chains. nih.gov

Oxidation: The nitrogen atoms are susceptible to oxidation, which can lead to the formation of various products, including nitrosamines and other nitrogen-containing compounds.

N-N Bond Cleavage: Under certain conditions, such as high temperatures, the N-N bond can undergo homolytic cleavage to form two nitrogen-centered radicals.

The reactivity is also influenced by the nature of the attacking species and the reaction environment (e.g., gas phase vs. solvent). Computational models can incorporate these factors to provide a more comprehensive picture of the reactivity. For example, the use of implicit solvation models in DFT calculations can help to predict how the solvent might influence reaction energetics and mechanisms. purdue.edu

Spectroscopic and Analytical Characterization Methodologies in Research

Chromatographic Methods for Purity and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For volatile compounds like 1,1-Dipropylhydrazine, gas chromatography is the method of choice for assessing purity and analyzing its concentration in complex matrices.

Gas Chromatography (GC) separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The direct GC analysis of hydrazines can be challenging due to their high polarity and reactivity, which can lead to poor peak shape and interaction with the column. drugbank.com To mitigate these issues, derivatization is often employed, converting the hydrazine (B178648) into a less polar, more stable derivative before analysis. nih.govchemguide.co.uknist.gov

GC with Flame Ionization Detection (GC-FID) : This is a common setup for general organic analysis. While effective, it is not specific to nitrogen-containing compounds. nist.gov

Gas Chromatography-Mass Spectrometry (GC/MS) : Coupling GC with a mass spectrometer provides a powerful analytical tool. miamioh.edunist.gov It allows for the separation of components by GC, followed by their individual identification based on their mass spectra, offering a high degree of confidence in compound identification. nih.govmiamioh.edu

GC with Nitrogen-Phosphorus Detection (GC/NPD) : The Nitrogen-Phosphorus Detector is highly selective and sensitive to compounds containing nitrogen or phosphorus. nist.gov This makes it exceptionally well-suited for the trace analysis of hydrazines in complex environmental or biological samples, as it minimizes interference from co-eluting hydrocarbons. miamioh.edu The NPD can achieve detection limits that are orders of magnitude lower than a standard FID for nitrogenous compounds.

High-Performance Liquid Chromatography (HPLC) and its Variants (e.g., HPLC/ECD, LC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of hydrazine compounds. For compounds like this compound that lack a native chromophore for UV detection, HPLC is often coupled with derivatization or more universal detectors like mass spectrometry (MS) or electrochemical detectors (ECD).

Derivatization involves reacting the hydrazine with a reagent to form a product with strong UV absorbance or fluorescence, significantly enhancing sensitivity. A common approach involves reaction with an aldehyde or ketone to form a stable hydrazone. For instance, derivatization of hydrazines with aromatic aldehydes such as p-dimethylaminobenzaldehyde or salicylaldehyde (B1680747) yields chromophoric derivatives suitable for UV detection cdc.gov. The choice of derivatizing agent and reaction conditions is optimized to ensure complete and reproducible conversion. A study on hydrazine analysis in pharmaceutical preparations utilized derivatization with salicylaldehyde, with subsequent RP-HPLC analysis monitoring the eluent at 360 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers high selectivity and sensitivity, often without the need for derivatization, although derivatization can improve chromatographic retention and ionization efficiency nih.gov. For trace analysis of alkylhydrazines, pre-column derivatization followed by LC-MS/MS is a powerful approach. A method for the simultaneous analysis of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine (B165182) in plasma involved derivatization followed by LC-MS/MS detection, achieving a lower limit of quantitation (LLOQ) of 1 ng/mL for hydrazine and 10 ng/mL for the methylated analogues researchgate.net. Such a method could be adapted for this compound, with optimization of the mass transition ion-pairs for the specific derivative.

Ion-exchange HPLC coupled with an electrochemical detector (HPLC/ECD) is another sensitive method for the direct analysis of underivatized hydrazines nih.gov. This technique separates the protonated hydrazine compounds based on their charge and then detects them based on their electrochemical oxidation at the detector electrode.

Table 1: Illustrative HPLC-MS/MS Parameters for Analysis of Hydrazine Derivatives

ParameterValue
Column C18 Reversed-Phase
Mobile Phase Gradient elution with acetonitrile (B52724) and water containing 5mM ammonium (B1175870) acetate (B1210297) researchgate.net
Derivatizing Agent p-Tolualdehyde researchgate.net
Detection Mode Tandem Mass Spectrometry (MS/MS)
Ionization Mode Electrospray Ionization (ESI)
Example Mass Transition (Hydrazine derivative) m/z 237.1 -> 119.9 researchgate.net
Example LLOQ (Hydrazine) 1 ng/mL researchgate.net

This table presents typical parameters from studies on hydrazine and its simpler alkyl derivatives, which would be adapted for this compound analysis.

Other Analytical Methodologies for Research Contexts

Electrochemical methods offer a highly sensitive approach for the detection of hydrazines based on their oxidation at an electrode surface. These methods can be used as standalone techniques or as detection systems for HPLC. The electro-oxidation of unsymmetrical dimethylhydrazine has been shown to proceed via a two-electron oxidation, and similar mechanisms can be expected for other 1,1-dialkylhydrazines.

The specific oxidation potential provides a degree of selectivity. Various electrode materials have been investigated to enhance the sensitivity and selectivity of hydrazine detection. The choice of electrode material and the pH of the supporting electrolyte are critical parameters that are optimized to achieve the desired analytical performance.

Hybrid and hyphenated techniques are indispensable for the unambiguous identification and quantification of this compound, especially in complex matrices.

Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS): GC is well-suited for the analysis of volatile and thermally stable compounds. While direct GC analysis of polar alkylhydrazines can be challenging due to potential peak tailing, derivatization can significantly improve performance researchgate.net. A common strategy is in-situ derivatization in the sample vial followed by headspace GC-MS analysis. For example, hydrazine can be derivatized with acetone (B3395972) to form the more volatile acetone azine, which is then readily analyzed by GC-MS nih.gov. For this compound, a similar reaction with a suitable ketone could be employed. GC coupled with tandem mass spectrometry (MS/MS) provides enhanced selectivity by monitoring specific fragmentation transitions of the target analyte, reducing interferences from the sample matrix mdpi.com.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): LC-HRMS combines the separation power of HPLC with the high mass accuracy and resolution of HRMS detectors (e.g., Time-of-Flight or Orbitrap). This enables the confident identification of compounds based on their accurate mass, which can be used to determine their elemental composition. LC-HRMS is particularly valuable for identifying unknown transformation products or metabolites of this compound in research studies. Derivatization can also be employed in LC-HRMS to improve chromatographic separation and ionization efficiency nih.govmdpi.com.

Table 2: Example GC-MS Parameters for Analysis of Hydrazine Derivatives

ParameterValue
Technique Headspace Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov
Derivatizing Agent Acetone or Acetone-d6 nih.gov
Column Fused silica (B1680970) capillary column (e.g., HP-INNOWax) mdpi.com
Carrier Gas Helium mdpi.com
Injection Mode Split
Ionization Mode Electron Ionization (EI)
Detection Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for MS/MS
Example LOQ (Hydrazine) 0.1 ppm nih.gov

This table illustrates typical GC-MS conditions for the analysis of hydrazine, which would serve as a starting point for developing a method for this compound.

Applications of 1,1 Dipropylhydrazine in Academic Research Contexts

Role as a Synthetic Reagent in Organic Synthesis

Hydrazine (B178648) derivatives are well-established as versatile reagents in the field of organic synthesis. Their utility stems from the reactive N-N single bond and the nucleophilic nature of the nitrogen atoms. In principle, 1,1-disubstituted hydrazines like 1,1-Dipropylhydrazine can serve as valuable building blocks for various molecular frameworks.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Hydrazines are common precursors for the synthesis of five- and six-membered heterocyclic rings such as pyrazoles, pyridazines, and triazoles. The general synthetic strategies often involve condensation reactions with dicarbonyl compounds or other suitable electrophiles. However, a review of current literature does not yield specific examples or detailed research findings on the use of this compound for the synthesis of such heterocycles. While the unsymmetrical nature of this compound could theoretically lead to specific regioisomeric products, dedicated studies on this particular substrate are not readily found.

Building Block for Complex Molecular Architectures

The construction of complex molecules often relies on the use of well-defined building blocks that can be strategically assembled. Hydrazines can be incorporated into larger molecular structures to introduce specific functionalities or to act as linkers. There is a lack of published research specifically detailing the application of this compound as a foundational component in the synthesis of complex molecular architectures.

Ligand Chemistry and Catalyst Development

The nitrogen atoms in hydrazine derivatives possess lone pairs of electrons, making them suitable for coordination with metal centers. This property is widely exploited in the development of ligands for catalysis. The steric and electronic properties of the substituents on the hydrazine core can significantly influence the behavior of the resulting metal complex and its catalytic activity. Despite the potential for the propyl groups in this compound to modulate these properties, there is no significant body of research available that describes its use in ligand design or the development of novel catalysts.

Materials Science and Polymer Chemistry Research Applications

In the realm of materials science, hydrazine and its derivatives can be employed as monomers for polymerization, as cross-linking agents, or for the functionalization of existing polymers. These applications can impart desirable properties such as altered thermal stability, solubility, or reactivity.

Precursors for Polymer Synthesis

While some hydrazine derivatives are used in the synthesis of polymers like polyhydrazides, which can exhibit high thermal stability, specific research on the use of this compound as a monomer or precursor in polymer synthesis is not documented in the available literature.

Role in Cross-linking or Functionalization Reactions

The reactivity of the N-H group in monosubstituted hydrazines or the lone pairs on the nitrogen atoms can be utilized for cross-linking polymer chains or for grafting specific functionalities onto a polymer backbone. However, for 1,1-disubstituted hydrazines like this compound, the absence of an N-H proton on one of the nitrogen atoms limits its utility in certain common functionalization reactions. Currently, there are no specific research articles that detail the application of this compound for the cross-linking or functionalization of polymers.

Applications of this compound in Environmental Chemistry Research

Research into the environmental fate and detection of this compound, while not as extensive as for some of its analogs like 1,1-Dimethylhydrazine (B165182) (UDMH), is crucial for understanding its impact and persistence. Studies in environmental chemistry focus on its transformation pathways and the development of sensitive analytical methods for its detection in various environmental matrices.

Studies on Environmental Transformation Pathways

The environmental transformation of hydrazines is a key area of research, as these processes dictate the compound's persistence, mobility, and the formation of potential daughter products. While specific literature on this compound is limited, the behavior of structurally similar hydrazines provides a framework for understanding its likely environmental fate. Transformation studies are typically categorized into abiotic (non-biological) and biotic (biological) degradation processes.

Abiotic degradation involves chemical processes that occur without the intervention of microorganisms. For many organic compounds, including hydrazines, the most significant abiotic pathways are hydrolysis and photolysis.

Hydrolysis: This process involves the reaction of a compound with water. Research on various hydrazine derivatives suggests that many are relatively stable against hydrolysis in aqueous solutions under neutral pH conditions in the dark. For instance, studies on the diacylhydrazine-type compound JS-118 showed it to be quite stable in aqueous solutions in the absence of light, indicating that abiotic hydrolysis is a relatively unimportant degradation pathway compared to photolysis nih.gov.

Photolysis: This is the degradation of a compound by light, particularly ultraviolet (UV) radiation from sunlight. Photolysis is often a major dissipation pathway for hydrazine-based compounds in natural water systems nih.gov. The rate of photodecomposition typically follows first-order kinetics. For related compounds, degradation rates are significantly faster under direct UV light compared to natural sunlight nih.gov. The process can lead to the formation of various photoproducts through reactions such as dehalogenation, substitution of functional groups with hydroxyl groups, or cleavage of side chains researchgate.net.

The general findings for related compounds suggest that for this compound, photolysis in sunlit surface waters would likely be a more significant abiotic degradation pathway than hydrolysis.

Biotic degradation involves the transformation of compounds by microorganisms such as bacteria and fungi. This is a critical pathway for the removal of many organic pollutants from soil and water.

Research on the rocket fuel 1,1-Dimethylhydrazine (UDMH), a close structural analog of this compound, indicates that its transformation products are generally found to be rapidly biodegradable nih.govnih.gov. Bacteria are considered the primary mediators of the degradation of many complex organic polymers in nature, and this activity is influenced by environmental factors such as temperature and pH nih.gov. The process, known as biodegradation, involves enzymes breaking down the parent compound into smaller molecules that can be integrated into cellular material or mineralized frontiersin.org. Given the biodegradability of other alkylated hydrazines, it is plausible that this compound is also susceptible to microbial degradation in soil and aquatic environments, likely serving as a source of carbon and nitrogen for microorganisms.

Analytical Detection in Environmental Samples

The detection of hydrazine compounds in environmental samples like air, water, and soil requires sensitive and specific analytical methods. Due to their reactivity, direct analysis can be problematic, often necessitating a derivatization step to create a more stable, detectable product.

Several analytical techniques are employed for the detection of hydrazines:

Gas Chromatography (GC): This method is suitable for volatile compounds. For hydrazine analysis, it is often paired with detectors like a nitrogen-specific detector (NSD), flame ionization detector (FID), or mass spectrometry (MS) cdc.gov. Derivatization is typically required to prevent the degradation of the analyte during analysis cdc.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for separating complex mixtures. When coupled with an electrochemical detector (ED) or a UV-Visible detector after derivatization, it provides high sensitivity and selectivity for hydrazine analysis cdc.govnih.gov.

Spectrophotometry: This colorimetric method involves reacting the hydrazine with a specific reagent to produce a colored complex, the absorbance of which is then measured. A common reagent is p-dimethylaminobenzaldehyde (pDMAB), which forms a yellow-colored azine complex with hydrazine that is stable in acidic medium and absorbs light at a specific wavelength scirp.orgclu-in.org.

For sample preparation, hydrazines are often extracted from environmental matrices using an acidic solution to ensure stability. For instance, air samples can be collected in a bubbler containing acid or on an acid-coated silica (B1680970) gel cdc.gov.

Interdisciplinary Research Applications (Purely Chemical/Methodological Focus)

Beyond environmental monitoring, this compound and its analogs are relevant in interdisciplinary research, particularly in the development of new analytical chemistry methods.

Use in Method Development for Analytical Chemistry

The unique chemical properties and high reactivity of hydrazines make them challenging analytes, which in turn drives the innovation of new analytical methods. Method development for compounds like this compound focuses on improving sensitivity, selectivity, and efficiency.

A primary strategy in method development for hydrazines is chemical derivatization. This process converts the analyte into a derivative with improved properties for separation and detection.

Key Aspects of Method Development:

Derivatization Agents: A variety of carbonyl compounds are used as derivatizing agents, as they react with the amino group of hydrazines to form stable hydrazones. Common agents include salicylaldehyde (B1680747), p-dimethylaminobenzaldehyde, and pentafluorobenzaldehyde (B1199891) nih.govscirp.orgrasayanjournal.co.in. The choice of agent can enhance detection by introducing a chromophore for UV-Vis detection or a fluorophore for fluorescence detection.

Optimization of Reaction Conditions: Research involves optimizing the derivatization reaction, including the choice of solvent, reaction time, and temperature, to ensure complete and reproducible conversion of the analyte nih.gov.

Chromatographic Conditions: Method development includes the selection of the appropriate HPLC column (e.g., reverse-phase C18) and the optimization of the mobile phase composition and flow rate to achieve the best separation of the derivative from other components in the sample rasayanjournal.co.in.

Validation: New methods are rigorously validated according to guidelines from organizations like the International Conference on Harmonisation (ICH) to ensure they are accurate, precise, linear, and robust rasayanjournal.co.in.

The following table summarizes analytical methods developed for hydrazine and its derivatives, which would be applicable for the development of a method for this compound.

Table 1: Analytical Methods for Hydrazine Compounds

Analytical Technique Derivatization Agent Detector Sample Matrix Reference
GC/NPD p-Chlorobenzaldehyde Nitrogen-Phosphorus Detector Urine nih.gov
GC/NPD Pentafluorobenzaldehyde Nitrogen-Phosphorus Detector Urine nih.gov
HPLC/UV-Vis p-Dimethylaminobenzaldehyde UV-Visible Detector Aqueous Streams scirp.org
HPLC/PDA Salicylaldehyde Photo Diode Array Detector Bulk Drug rasayanjournal.co.in
HPLC/MS Various agents tested Mass Spectrometry Pharmaceutical nih.gov
Spectrophotometry p-Dimethylaminobenzaldehyde Spectrophotometer Aqueous Samples clu-in.org

Research in Chemical Propulsion Chemistry

Comprehensive searches for academic research detailing the specific chemical reactions of this compound within the context of chemical propulsion chemistry did not yield specific results. The existing body of public research on hypergolic propellants, which ignite spontaneously upon contact with an oxidizer, primarily focuses on hydrazine and its methylated derivatives, such as monomethylhydrazine (MMH) and unsymmetrical dimethylhydrazine (UDMH).

While the general reactivity of alkylhydrazines suggests that this compound would undergo vigorous oxidation reactions, specific studies detailing its reaction mechanisms, products, and kinetics with common oxidizers used in chemical propulsion, such as nitrogen tetroxide or nitric acid, are not available in the reviewed literature. Research in this field has historically concentrated on compounds that have seen practical application or have been considered promising candidates for rocket propellants.

However, without specific studies on this compound, it is not possible to provide detailed research findings, reaction pathways, or data tables pertaining to its use or reactions in chemical propulsion chemistry. The influence of the two propyl groups on the nitrogen atoms would be expected to alter the ignition delay, reaction rate, and specific impulse compared to smaller alkylhydrazines, but empirical data to support this is not publicly available.

Due to the absence of specific research data for this compound in this application, a data table on its chemical propulsion reactions cannot be generated.

Computational and Theoretical Studies on 1,1 Dipropylhydrazine

Electronic Structure Calculations

The electronic structure is fundamental to a molecule's reactivity and properties. Computational methods, including ab initio and Density Functional Theory (DFT) approaches, are employed to model the distribution of electrons within 1,1-dipropylhydrazine.

Ab Initio Methods

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can provide a rigorous description of the electronic structure of this compound. While specific studies focusing solely on this compound are not extensively documented in publicly available literature, the principles of these methods can be applied. For instance, Hartree-Fock (HF) theory would be a starting point, followed by more sophisticated methods that include electron correlation, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. These calculations would typically be used to determine properties like molecular orbital energies, ionization potential, and electron affinity.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. For hydrazine (B178648) derivatives, DFT calculations can effectively model their electronic properties. researchgate.net While detailed DFT studies specifically on this compound are sparse, the methodology is well-suited to analyze its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial in understanding its chemical reactivity and kinetic stability. The choice of functional and basis set is critical in obtaining accurate results and would need to be carefully benchmarked for this specific molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and intermolecular interactions.

Conformational Analysis and Stability

The presence of two propyl groups on one nitrogen atom in this compound introduces significant conformational flexibility. The rotation around the N-N and N-C bonds leads to various possible conformers. Molecular dynamics simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Intermolecular Interactions

In a condensed phase, this compound molecules interact with each other through various non-covalent forces, such as van der Waals interactions and potentially weak hydrogen bonding involving the N-H group. MD simulations can model these interactions to predict bulk properties like density, viscosity, and diffusion coefficients. Understanding these interactions is also important for predicting its behavior in different solvent environments.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, which are essential for the experimental characterization of molecules.

Vibrational Frequencies (IR, Raman)

The vibrational modes of a molecule, which are observed experimentally through Infrared (IR) and Raman spectroscopy, can be accurately predicted using computational methods. Density Functional Theory (DFT) is a common approach for calculating the harmonic vibrational frequencies. However, for molecules with significant bond anharmonicity, more advanced methods are required to achieve agreement with experimental data.

For hydrazine and its derivatives, studies have shown that methods like the vibrational self-consistent field (VSCF) and correlation-corrected VSCF (CC-VSCF) are effective in accounting for anharmonic effects. researchgate.net These calculations are performed on a potential energy surface, often computed using high-level ab initio methods such as Møller–Plesset perturbation theory (MP2). researchgate.net The choice of basis set is also crucial for accuracy. researchgate.net

Vibrational ModeCalculated Anharmonic Wavenumber (cm⁻¹) for Hydrazine
Torsional mode344
ν(N–H) stretching modes~3300-3400

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure determination, and the computational prediction of NMR chemical shifts is a vital aid in interpreting experimental spectra. libretexts.org Calculations can predict the chemical shifts for nuclei such as ¹H and ¹³C.

The accuracy of these predictions depends on the computational level of theory and the inclusion of various physical effects. For complex molecules, it is often necessary to account for factors such as relativistic effects, the influence of the solvent, and conformational dynamics. nih.gov Density functional theory (DFT) is a widely used method for these calculations, with the choice of the specific functional impacting the results. nih.gov

No specific computational NMR studies for this compound have been identified in the surveyed literature. However, the expected chemical shift regions for its different types of protons can be estimated based on general principles. These estimations are valuable for preliminary analysis but would be refined by specific quantum chemical calculations.

Proton Type in this compoundExpected ¹H Chemical Shift Range (ppm)Rationale
-NH₂ (Amine)Variable, typically 1-5Broad signal, position dependent on solvent and concentration.
N-CH₂-CH₂-CH₃ (alpha)~2.3 - 2.8Adjacent to the electronegative nitrogen atom, causing deshielding. libretexts.orglibretexts.org
N-CH₂-CH₂-CH₃ (beta)~1.4 - 1.7Typical alkyl methylene (B1212753) region. libretexts.orglibretexts.org
N-CH₂-CH₂-CH₃ (gamma)~0.8 - 1.0Typical alkyl methyl region. libretexts.orglibretexts.org

Reaction Pathway Modeling and Energetics

Potential Energy Surface Exploration

A potential energy surface (PES) is a central concept in chemistry, representing the energy of a molecule or system of molecules as a function of its geometric parameters. wikipedia.org By mapping the PES, computational chemists can chart the course of a chemical reaction from reactants to products. wikipedia.org This exploration reveals the lowest energy pathways, corresponding to the most likely reaction mechanisms. For example, DFT calculations have been used to map the PES for the dissociation of hydrazine on nickel clusters, identifying distinct pathways for the formation of N₂ or NH₃. researchgate.net

Transition State Identification and Characterization

A transition state (TS) corresponds to the highest energy point along the lowest energy reaction path—a first-order saddle point on the potential energy surface. arxiv.org Identifying the geometry and energy of the transition state is key to calculating the activation energy barrier of a reaction, which determines the reaction rate. Computational algorithms can locate TS structures and confirm their identity by calculating vibrational frequencies, where a true transition state possesses exactly one imaginary frequency. arxiv.org DFT calculations have been successfully employed to find transition states and determine energy barriers for various reactions involving substituted hydrazines and hydrazido complexes. acs.orgresearchgate.net

Development of Computational Models for Hydrazine Derivatives

The development of comprehensive computational models for hydrazine derivatives is an active area of research, driven by the need to predict their behavior in complex environments. These models integrate data from quantum chemical calculations to simulate reaction kinetics and thermochemistry. mdpi.com

Computational studies on substituted hydrazines have been used to understand how different functional groups influence reactivity. For instance, theoretical analysis can determine whether a reaction is more likely to proceed via H-atom transfer or through proton and hydride transfer mechanisms, and how this is affected by the molecular structure. nih.gov Such models are also used to assess the three-dimensional conformations and dynamic behavior of various hydrazine-based molecular frameworks. nih.gov Ultimately, these computational models are indispensable for designing new hydrazine derivatives for use as fuels or in the synthesis of novel compounds. mdpi.comorganic-chemistry.org

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies

The synthesis of 1,1-disubstituted hydrazines, including 1,1-dipropylhydrazine, is a key area of research. Current efforts are directed towards methodologies that offer higher precision, improved safety, and greater environmental compatibility.

The development of methods for the asymmetric synthesis of chiral hydrazines is a significant area of interest, as these compounds are valuable building blocks in pharmaceuticals and materials science. acs.org One of the most effective strategies for synthesizing chiral hydrazines is the asymmetric hydrogenation of prochiral hydrazones. acs.org Research has demonstrated the successful enantioselective hydrogenation of various hydrazones using specialized metal catalysts.

For instance, palladium-catalyzed asymmetric hydrogenation of fluorinated hydrazones has been achieved using a [Pd(R)-DTBM-SegPhos(OCOCF3)2] catalyst, yielding chiral fluorinated hydrazines with high yields and enantioselectivities up to 94%. Similarly, nickel-catalyzed hydrogenation of cyclic N-acyl hydrazones using a Ni–(S,S)-Ph-BPE complex provides chiral cyclic hydrazines with excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). acs.org

Preliminary studies on asymmetric catalysis for the direct reductive hydrazination of ketones have also shown promise. Using a chiral bis-sulfinamide catalyst, an enantiomeric excess of 74% was achieved, suggesting a viable pathway for producing chiral 1,1-disubstituted hydrazines. organic-chemistry.org These approaches could be adapted for the synthesis of chiral analogues of this compound, opening new avenues for their application in stereoselective synthesis.

Table 1: Examples of Catalytic Systems for Asymmetric Synthesis of Chiral Hydrazines
Catalyst SystemSubstrate TypeKey OutcomeReference
[Pd(R)-DTBM-SegPhos(OCOCF3)2]Fluorinated HydrazonesUp to 94% ee
Ni–(S,S)-Ph-BPE ComplexCyclic N-acyl HydrazonesUp to >99% ee acs.org
Chiral Bis-sulfinamide / Trichlorosilane (B8805176)Ketones (Reductive Hydrazination)74% ee (preliminary) organic-chemistry.org

Flow chemistry, or continuous flow synthesis, is emerging as a powerful technology for chemical production, offering significant advantages in terms of safety, scalability, and process control, particularly for hazardous reagents like hydrazine (B178648). rsc.orgresearchgate.netgalchimia.com The application of continuous flow technology has been demonstrated for the synthesis of various hydrazine derivatives. rsc.org For example, a practical flow synthesis of hydrazine derivatives from alcohols has been developed, highlighting excellent functional group tolerance and suitability for large-scale production. rsc.org

Microreactors are extensively used in flow chemistry due to their superior heat and mass transfer properties, which allow for precise control over reaction conditions such as temperature and pressure. researchgate.netrsc.org This level of control is crucial for minimizing side reactions and improving product yield and purity, as demonstrated in the synthesis of β-hydroxyethyl hydrazine. rsc.org By adapting these principles, flow chemistry processes for the production of this compound could be developed, potentially involving the continuous reaction of a suitable amine with a propylating agent under optimized conditions, thereby mitigating the risks associated with batch processing of energetic compounds.

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. mdpi.com For hydrazine derivatives, greener approaches focus on using environmentally benign catalysts, solvent-free conditions, and energy-efficient methods like microwave irradiation. minarjournal.com

Organocatalysis, for instance, has gained significant traction due to the use of stable, non-toxic, and cost-effective catalysts. mdpi.com L-proline, a simple amino acid, has been effectively used as a catalyst for the synthesis of hydrazide derivatives, with reactions showing significantly shorter times and higher yields compared to conventional methods. mdpi.com Another green technique involves performing reactions under solvent-free conditions, often aided by microwave irradiation, which can accelerate reaction rates and improve yields for the synthesis of hydrazones. minarjournal.com These strategies represent a more sustainable and atom-economical approach to synthesis that could be applied to the production of this compound, reducing environmental impact and improving process efficiency.

Table 2: Comparison of Green vs. Conventional Synthesis Methods for Hydrazide Derivatives
CompoundConventional Method (Reflux)Green Method (Grinding with L-proline)Reference
Yield / Time Yield / Time
Compound 5a75% / 5 h90% / 25 min mdpi.com

Exploration of Undiscovered Reactivity

Beyond improving synthetic methods, a key frontier in the chemistry of 1,1-disubstituted hydrazines is the discovery of novel chemical reactions and transformations. This exploration can lead to new applications and a deeper understanding of their fundamental reactivity.

Recent research has uncovered novel reactivity for 1,1-disubstituted hydrazines, particularly in the context of metal-catalyzed reactions. Titanium-catalyzed hydroamination of alkynes represents a significant advance, providing a method for the formation of hydrazones. nih.govresearchgate.net This reaction is facile with terminal alkynes and can be integrated into one-pot procedures for further transformations, such as the Fischer indole (B1671886) synthesis. nih.gov

Furthermore, titanium catalysts have been shown to mediate the 1,2-diamination of alkynes using 1,1-disubstituted hydrazines. nih.gov This process proceeds through a common N-aminoazatitanacyclobutene intermediate, and the reaction selectivity between diamination and hydrohydrazination can be controlled by modifying reaction conditions and catalyst structure. nih.gov For example, a (NNN)Ti(=NNR2) catalyst can be tuned to favor diamination, expanding the substrate scope for this transformation. nih.gov These discoveries suggest that this compound could serve as a valuable reagent in complex bond-forming reactions, enabling the construction of novel nitrogen-containing molecules.

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most of the atoms from the starting materials. nih.gov Hydrazine and its derivatives are valuable components in MCRs for the synthesis of a wide variety of N-heterocycles, which are privileged structures in medicinal chemistry. nih.gov

For example, four-component reactions involving hydrazine hydrate (B1144303), aldehydes, β-ketoesters, and active methylene (B1212753) compounds are used to synthesize pyrano[2,3-c]pyrazole derivatives in high yields. nih.gov Similarly, pyrazolo[1,2-b]phthalazine derivatives can be synthesized through three- or four-component reactions involving hydrazine hydrate or 2,3-dihydrophthalazine-1,4-dione. bohrium.com The participation of 1,1-disubstituted hydrazines like this compound in novel MCRs is a promising and underexplored area. Their unique structure could lead to the discovery of new reaction pathways and the synthesis of novel, structurally complex heterocyclic systems with potential biological activity.

Advanced Characterization Techniques in Research

The elucidation of the complex chemical behavior of this compound relies on sophisticated analytical methodologies. Advanced characterization techniques are crucial for understanding its reaction mechanisms, identifying transient intermediates, and quantifying its presence in various matrices. These methods provide researchers with the sensitivity and selectivity required to probe the intricacies of its chemical transformations.

In Situ Spectroscopic Studies of Reactions

In situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing dynamic information about the consumption of reactants, the formation of products, and the appearance of transient intermediates. For hydrazine derivatives, techniques such as in situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are invaluable. These methods can be employed to study the kinetics and mechanisms of reactions involving this compound, such as its oxidation or its role as a reducing agent. For instance, in situ studies can reveal the formation of specific intermediates during catalytic processes, offering insights into the reaction pathway. dtic.milrsc.org The ability to observe these species under actual reaction conditions is a significant advantage over traditional analytical methods that require sample quenching.

Hyphenated Techniques with Enhanced Sensitivity and Selectivity

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, offer enhanced sensitivity and selectivity for the analysis of complex mixtures. science.govacs.org Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that has been utilized for the identification of this compound. In this technique, gas chromatography separates the components of a mixture, and mass spectrometry provides detailed structural information, allowing for unambiguous identification. This is particularly useful in identifying and quantifying trace amounts of this compound in environmental or biological samples. The coupling of these techniques provides a higher degree of confidence in the analytical results compared to using either technique alone. science.govnih.gov

Interdisciplinary Research Expansion (Focusing on Chemical Principles)

The unique chemical properties of this compound and its derivatives have led to their exploration in various interdisciplinary fields of chemistry. The presence of both nucleophilic nitrogen atoms and the N-N single bond imparts a rich reactivity that is being harnessed in supramolecular chemistry and advanced catalysis.

Integration with Supramolecular Chemistry

The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Hydrazine derivatives, with their ability to form hydrogen bonds and coordinate with metal ions, are attractive building blocks for the construction of complex supramolecular architectures. researchgate.net The nitrogen atoms in this compound can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor, facilitating the formation of well-defined assemblies. These supramolecular structures can exhibit interesting properties and have potential applications in areas such as molecular recognition and the development of novel materials.

Role in Advanced Catalysis Research

Hydrazine and its derivatives have a long-standing role in catalysis, often serving as reducing agents in various chemical transformations. dtic.mil Research in advanced catalysis is exploring the use of substituted hydrazines, such as this compound, in more specialized applications. For example, hydrazine derivatives are being investigated as ligands for transition metal catalysts, where they can influence the activity and selectivity of the catalytic process. Furthermore, the decomposition of hydrazines can be catalyzed by various materials, a process that is relevant to their use as propellants and in fuel cells. dtic.mil Understanding the catalytic pathways of this compound decomposition is crucial for these applications.

Theoretical and Computational Advancements

Theoretical and computational chemistry provides powerful tools for understanding the fundamental properties and reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) allow for the detailed investigation of molecular structure, electronic properties, and reaction mechanisms at the atomic level. rsc.org

Computational studies on hydrazine derivatives have been used to:

Predict their conformational preferences and rotational barriers.

Calculate their ionization potentials and electron affinities.

Investigate the thermodynamics and kinetics of their reactions.

Elucidate the nature of intermolecular interactions in their condensed phases.

These theoretical insights complement experimental findings and provide a deeper understanding of the chemical behavior of this compound. For example, computational models can help to identify the most likely reaction pathways and transition states for its decomposition or oxidation, guiding the design of new catalysts or reaction conditions. rsc.org

Machine Learning in Chemical Property Prediction

The application of machine learning (ML) to predict the chemical and physical properties of molecules is a rapidly expanding field that could significantly benefit the study of this compound. arxiv.orgaip.orgmit.educhemrxiv.orgacs.org Currently, many of the physicochemical properties of this compound are estimated through computational models like the Joback method. While useful, these predictions can be refined using machine learning algorithms trained on relevant chemical data.

Machine learning models, including graph neural networks (GNNs) and random forests, are increasingly used to predict a wide array of molecular properties, from boiling points and solubility to more complex toxicological and reactivity parameters. chemrxiv.org For a compound like this compound, where extensive experimental data may be lacking, ML models can be trained on larger datasets of other hydrazine derivatives and similarly structured small molecules. By learning the complex relationships between molecular structure and properties from this data, these models can then make more accurate predictions for this compound.

Future research could focus on developing bespoke ML models to predict specific properties of interest for this compound. For instance, a model could be trained to predict its performance as a reducing agent or its stability under various conditions. This would involve curating a dataset of known hydrazine derivatives with experimentally determined properties and using this to train and validate the ML model. The success of such models is highly dependent on the quality and quantity of the training data. arxiv.org

Table 1: Potential Applications of Machine Learning in Predicting Properties of this compound

Property to Predict Potential Machine Learning Approach Required Data for Training
Boiling Point Graph Convolutional Network (GCN) Experimental boiling points of a diverse set of alkylhydrazines and related amines.
Solubility in various solvents Random Forest Regression Measured solubilities of small nitrogen-containing compounds in different solvents.
Reactivity towards specific electrophiles Neural Network Classifier A dataset of known reactions of hydrazines with various electrophiles, labeled with reaction outcomes.

High-Throughput Virtual Screening for New Reactions

High-throughput virtual screening (HTVS) is a computational method used to rapidly assess a large library of virtual compounds or reactions to identify promising candidates for further experimental investigation. youtube.comyoutube.com This approach can be instrumental in discovering novel synthetic routes to this compound and in identifying new chemical transformations where it can serve as a key reactant.

One promising application of HTVS is in the discovery of novel catalysts for the synthesis of this compound. A virtual library of potential catalysts could be screened against a model of the desired synthetic reaction, such as the N-alkylation of hydrazine. The screening could predict reaction barriers or yields, allowing researchers to prioritize the most promising catalysts for laboratory synthesis and testing. semanticscholar.orgspringernature.comrsc.org

Furthermore, HTVS can be employed to explore the reaction space of this compound itself. By computationally reacting it with a vast library of virtual reactants under various simulated conditions, it may be possible to uncover novel and potentially useful chemical transformations. For example, screening for its reactivity with different classes of electrophiles could lead to the discovery of new heterocyclic ring systems or functional group interconversions. This in silico approach can significantly accelerate the discovery of new chemistry by focusing experimental efforts on the most promising computer-identified reactions. youtube.comyoutube.com

Addressing Research Gaps identified from Literature Review

A review of the existing literature on hydrazine derivatives reveals several areas where further research on this compound would be beneficial. While extensive research exists for unsymmetrical dimethylhydrazine (UDMH), largely due to its use as a rocket propellant, other unsymmetrical dialkylhydrazines like this compound are less characterized. nih.govdtic.mil

One significant research gap is the limited understanding of the transformation and degradation products of this compound in various environments. nih.gov A systematic study of its oxidation pathways and the identification of its metabolic products in biological systems would be valuable. This knowledge is crucial for assessing its environmental impact and potential toxicological profile.

Another area ripe for investigation is the synthetic utility of this compound. While the synthesis of hydrazides and hydrazones is a well-established field, the specific applications of this compound as a building block in organic synthesis are not extensively documented. researchgate.netnih.govresearchgate.netdergipark.org.tr Research into its use in the synthesis of novel heterocyclic compounds, polymers, or as a ligand in organometallic chemistry could unveil new applications for this compound. mdpi.com

Finally, there is a lack of detailed kinetic and mechanistic studies for reactions involving this compound. A deeper understanding of its reaction mechanisms would enable better control over reaction outcomes and the rational design of new synthetic methodologies. Computational studies, in conjunction with experimental validation, could provide valuable insights into the transition states and intermediates of its key reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,1-Dipropylhydrazine and its derivatives?

  • Methodology : A common approach involves hydrazine derivatives reacting with carbonyl compounds. For example, refluxing esters with hydrazine hydrate in ethanol can yield hydrazides, as demonstrated in benzohydrazide synthesis (reflux for 3 hours, followed by recrystallization) . For this compound, propyl groups may substitute esters, requiring optimization of reaction time, solvent polarity, and stoichiometry.
  • Characterization : Use NMR and IR spectroscopy to confirm hydrazine linkage and propyl group integration. Compare spectral data with structurally similar compounds, such as phenylhydrazine derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Handling : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation, as hydrazine derivatives can exhibit acute toxicity .
  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Avoid proximity to strong oxidizers or heat sources .
  • First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes with saline solution and seek medical attention .

Q. How can researchers verify the purity of this compound post-synthesis?

  • Analytical Techniques :

  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 220–260 nm) to separate impurities.
  • Mass Spectrometry : Confirm molecular weight via ESI-MS, comparing observed [M+H]⁺ peaks with theoretical values.
  • Elemental Analysis : Validate C, H, and N content to ensure stoichiometric accuracy .

Advanced Research Questions

Q. What strategies resolve contradictions in solvent-dependent reactivity of this compound?

  • Case Study : If reactivity varies in polar vs. nonpolar solvents, conduct kinetic studies using UV-Vis spectroscopy to monitor reaction rates. For example, track hydrazone formation in acetonitrile (polar aprotic) vs. toluene (nonpolar).
  • Data Interpretation : Use Arrhenius plots to compare activation energies. Conflicting results may arise from solvent stabilization of intermediates or transition states, requiring DFT calculations to model electronic effects .

Q. How does this compound interact with biological systems, and what are its metabolic pathways?

  • Toxicity Screening : Follow OECD guidelines for acute oral toxicity (e.g., LD50 in rodent models). Hydrazine derivatives often target hepatic and renal systems; monitor biomarkers like ALT/AST for liver damage .
  • Metabolism : Use LC-MS/MS to identify metabolites. Hydrazines are typically oxidized to diazenes or hydrolyzed to amines. Compare with 1,2-Diphenylhydrazine, which decomposes to aniline derivatives .

Q. Can computational models predict the stability of this compound under varying pH conditions?

  • Modeling Approach : Employ quantum mechanical software (e.g., Gaussian) to calculate pKa values and protonation states. Validate predictions experimentally via potentiometric titration.
  • Application : Stability in acidic environments (e.g., gastric fluid) informs its potential as a prodrug. Compare with 1,2-Diformylhydrazine, which hydrolyzes rapidly in acidic media .

Experimental Design Considerations

Q. What in vitro assays are suitable for studying the enzymatic inhibition potential of this compound?

  • Assay Design :

  • Target Enzymes : Test monoamine oxidase (MAO) or catalase, as hydrazines are known inhibitors.
  • Protocol : Use fluorogenic substrates (e.g., Amplex Red for catalase) to measure activity changes. Include positive controls (e.g., phenelzine for MAO inhibition) .
    • Data Analysis : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism). Account for time-dependent inhibition via pre-incubation studies.

Q. How to optimize reaction conditions for synthesizing this compound-based coordination complexes?

  • Coordination Chemistry : Hydrazines act as bidentate ligands. Screen metal salts (e.g., Cu(II), Ni(II)) in ethanol/water mixtures under reflux.
  • Characterization : Use X-ray crystallography to determine complex geometry. Compare magnetic susceptibility measurements with DFT-predicted spin states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dipropylhydrazine
Reactant of Route 2
Reactant of Route 2
1,1-Dipropylhydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.